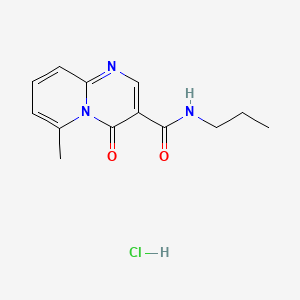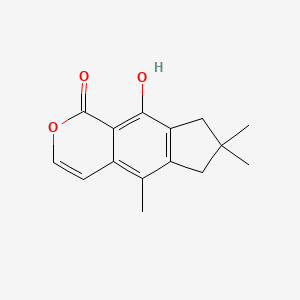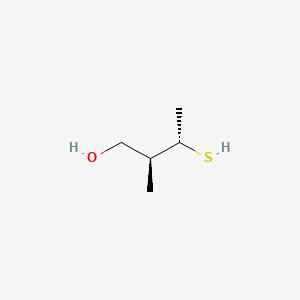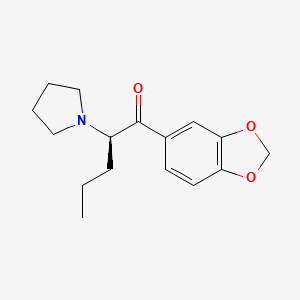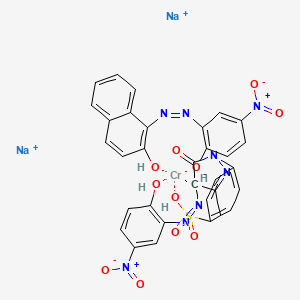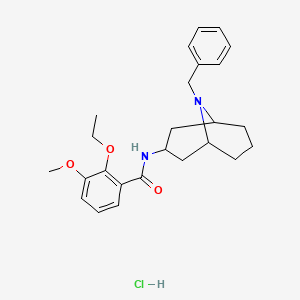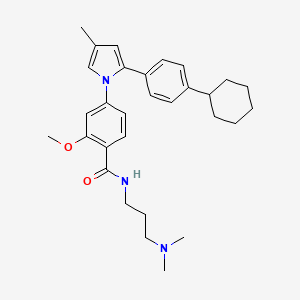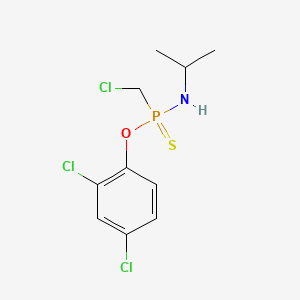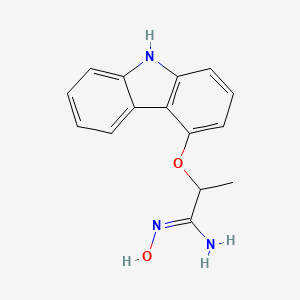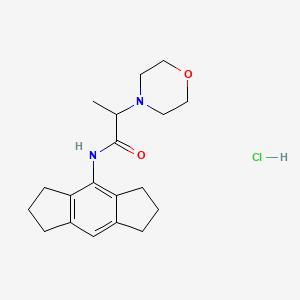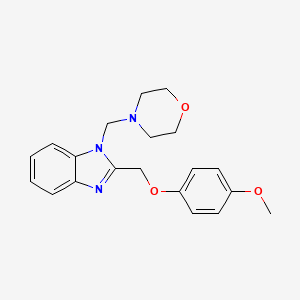
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ピラゾール-3-カルボキサミド、4-アミノ-5-メチル-N-(1-フェニルエチル)- は、化学、生物学、医学などの様々な分野で重要な用途を持つ複素環式化合物です。この化合物は、ピラゾール環を含む独自の構造で知られており、様々な医薬品や農薬の合成における貴重な中間体となっています。
製法
合成経路と反応条件
1H-ピラゾール-3-カルボキサミド、4-アミノ-5-メチル-N-(1-フェニルエチル)- の合成は、一般的にヒドラジン類と1,3-ジカルボニル化合物またはその等価物の環化縮合によって行われます。反応条件には、多くの場合、環化プロセスを促進するために酸や塩基などの触媒の使用が含まれます。 例えば、ヒドラジン誘導体とβ-ケトエステルを酸性条件下で反応させると、目的のピラゾール誘導体が得られます .
工業生産方法
この化合物の工業生産には、連続フロー合成などの、よりスケーラブルで効率的な方法が用いられる場合があります。このアプローチにより、反応パラメータをよりよく制御することができ、最終生成物の収率と純度を高めることができます。 さらに、固体支持触媒の使用により、合成プロセスの効率を高めることができます .
化学反応解析
反応の種類
1H-ピラゾール-3-カルボキサミド、4-アミノ-5-メチル-N-(1-フェニルエチル)- は、以下のような様々な化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて行うことができます。
還元: 還元反応は、多くの場合、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行われます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬を用いて、アミノ基またはメチル基で求核置換反応が起こる可能性があります.
一般的な試薬と条件
これらの反応で一般的に用いられる試薬には、以下のようなものがあります。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: ハロゲン化アルキル、アシルクロリド。
生成される主な生成物
これらの反応で生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、酸化によりピラゾール-3-カルボン酸誘導体が生成されるのに対し、還元により様々なアミン誘導体が生成される可能性があります .
科学研究への応用
1H-ピラゾール-3-カルボキサミド、4-アミノ-5-メチル-N-(1-フェニルエチル)- は、以下のような様々な科学研究への応用があります。
化学: 複雑な有機分子の合成における構成要素として用いられます。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性が調査されています。
医学: がんや炎症性疾患を含む様々な疾患の治療における治療の可能性が探求されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For instance, the reaction between hydrazine derivatives and β-keto esters under acidic conditions can yield the desired pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of solid-supported catalysts can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives .
科学的研究の応用
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
1H-ピラゾール-3-カルボキサミド、4-アミノ-5-メチル-N-(1-フェニルエチル)- の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、その活性を調節し、様々な生物学的効果をもたらすことができます。 例えば、活性部位に結合することで酵素活性を阻害したり、特定の結合部位と相互作用することで受容体機能を変化させたりする可能性があります .
類似化合物の比較
類似化合物
- 4-アミノ-1-メチル-3-プロピル-5-ピラゾールカルボキサミド
- 1H-ピラゾール-1-カルボキサミジン
- 4-アミノ-1-メチルピラゾール
独自性
1H-ピラゾール-3-カルボキサミド、4-アミノ-5-メチル-N-(1-フェニルエチル)- は、その特定の置換パターンにより、独自の化学的および生物学的特性を付与され、他の化合物とは一線を画しています。 その構造は、様々な化学修飾が可能であり、様々な合成経路において汎用性の高い中間体となっています .
類似化合物との比較
Similar Compounds
- 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide
- 1H-Pyrazole-1-carboxamidine
- 4-Amino-1-methylpyrazole
Uniqueness
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
特性
CAS番号 |
86927-73-3 |
|---|---|
分子式 |
C13H16N4O |
分子量 |
244.29 g/mol |
IUPAC名 |
4-amino-5-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-8(10-6-4-3-5-7-10)15-13(18)12-11(14)9(2)16-17-12/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17) |
InChIキー |
HJORIRGQXBSKKY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C(=O)NC(C)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


